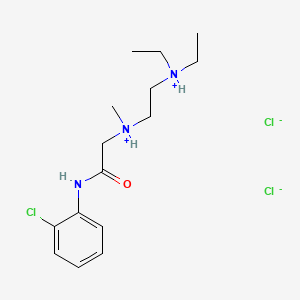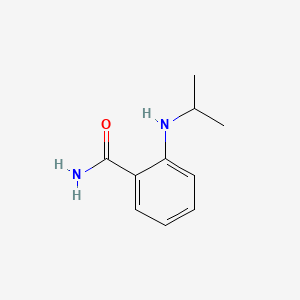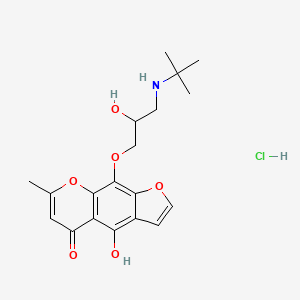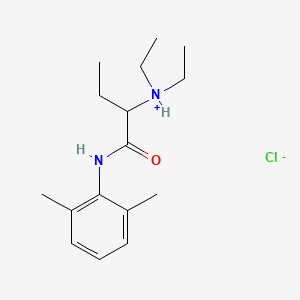
2'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL is a complex organic compound with the molecular formula C15H26Cl3N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated acetanilide core and a diethylaminoethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL typically involves the reaction of acetanilide with chlorinating agents and subsequent reactions with diethylaminoethyl groups. One common method involves the use of acetic anhydride and aniline to produce acetanilide, followed by chlorination and further functionalization with diethylaminoethyl groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process involves multiple steps, including chlorination, amination, and purification through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: A simpler analog without the chlorinated and diethylaminoethyl groups.
Chloroacetanilide: Similar structure but lacks the diethylaminoethyl group.
N-Phenylacetamide: Another related compound with different functional groups.
Uniqueness
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated and diethylaminoethyl groups make it particularly versatile for various applications .
Propiedades
Número CAS |
77791-56-1 |
|---|---|
Fórmula molecular |
C15H26Cl3N3O |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C15H24ClN3O.2ClH/c1-4-19(5-2)11-10-18(3)12-15(20)17-14-9-7-6-8-13(14)16;;/h6-9H,4-5,10-12H2,1-3H3,(H,17,20);2*1H |
Clave InChI |
VMCKBSDVEQQRSJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)







![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)




